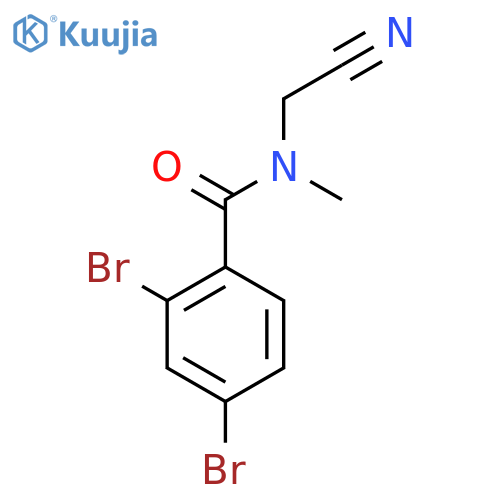

Cas no 1825615-92-6 (2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide)

1825615-92-6 structure

商品名:2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide

- Z1565898759

- CHEMBL5023913

- 1825615-92-6

- EN300-4405284

- AKOS030708597

-

- インチ: 1S/C10H8Br2N2O/c1-14(5-4-13)10(15)8-3-2-7(11)6-9(8)12/h2-3,6H,5H2,1H3

- InChIKey: HTPNXEFQCUMRCM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C(N(C)CC#N)=O)Br

計算された属性

- せいみつぶんしりょう: 331.89829g/mol

- どういたいしつりょう: 329.90034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 44.1Ų

じっけんとくせい

- 密度みつど: 1.775±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 461.5±45.0 °C(Predicted)

- 酸性度係数(pKa): -2.34±0.70(Predicted)

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4405284-2.5g |

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |

1825615-92-6 | 95.0% | 2.5g |

$1089.0 | 2025-03-15 | |

| Enamine | EN300-4405284-0.5g |

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |

1825615-92-6 | 95.0% | 0.5g |

$535.0 | 2025-03-15 | |

| Enamine | EN300-4405284-1.0g |

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |

1825615-92-6 | 95.0% | 1.0g |

$557.0 | 2025-03-15 | |

| Enamine | EN300-4405284-0.1g |

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |

1825615-92-6 | 95.0% | 0.1g |

$490.0 | 2025-03-15 | |

| Enamine | EN300-4405284-0.25g |

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |

1825615-92-6 | 95.0% | 0.25g |

$513.0 | 2025-03-15 | |

| Enamine | EN300-4405284-5.0g |

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |

1825615-92-6 | 95.0% | 5.0g |

$1614.0 | 2025-03-15 | |

| Enamine | EN300-4405284-0.05g |

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |

1825615-92-6 | 95.0% | 0.05g |

$468.0 | 2025-03-15 | |

| Enamine | EN300-4405284-10.0g |

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |

1825615-92-6 | 95.0% | 10.0g |

$2393.0 | 2025-03-15 |

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

1825615-92-6 (2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide) 関連製品

- 249916-07-2(Borreriagenin)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬